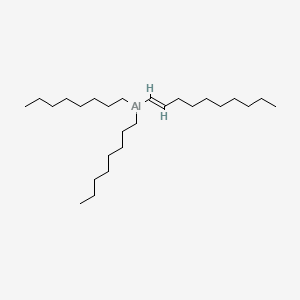

(E)-Dec-1-enyldioctylaluminium

Description

However, describes a structurally related organoaluminum compound, (E)-(dodec-3-en-1-olato)dioctylaluminium (CAS 68900-76-5), which shares similarities in its aluminum-based framework and unsaturated hydrocarbon chain. For clarity, this article assumes the target compound is analogous to the described structure but with a positional isomerism shift in the double bond (dec-1-enyl vs. dec-3-enyl). Adjustments to this analysis may be required if additional data becomes available. )

Organoaluminum compounds, such as (E)-Dec-1-enyldioctylaluminium, are critical in catalysis and polymer synthesis due to their Lewis acidity and ability to activate substrates. These compounds typically feature an aluminum center bonded to alkyl or alkenyl groups, with steric and electronic properties heavily influenced by substituent geometry. The (E)-configuration of the dec-1-enyl group suggests a trans arrangement of substituents around the double bond, which may enhance stability or reactivity compared to (Z)-isomers .

Properties

CAS No. |

62493-32-7 |

|---|---|

Molecular Formula |

C26H53Al |

Molecular Weight |

392.7 g/mol |

IUPAC Name |

[(E)-dec-1-enyl]-dioctylalumane |

InChI |

InChI=1S/C10H19.2C8H17.Al/c1-3-5-7-9-10-8-6-4-2;2*1-3-5-7-8-6-4-2;/h1,3H,4-10H2,2H3;2*1,3-8H2,2H3; |

InChI Key |

UWJGEOKDDWFZCQ-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/[Al](CCCCCCCC)CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=C[Al](CCCCCCCC)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound primarily involves the reaction of dioctylaluminium compounds with suitable alkenes, specifically dec-1-ene derivatives. The key step is the formation of the aluminium-carbon bonds, where the aluminium atom coordinates with two octyl groups and one vinyl group derived from the (E)-dec-1-ene moiety. This method is widely used due to its ability to produce the compound with defined stereochemistry and acceptable yields.

- Start with dioctylaluminium hydride or dioctylaluminium chloride as the aluminium source.

- React with (E)-dec-1-ene under controlled conditions to form this compound.

- Control of temperature and exclusion of moisture is critical to prevent decomposition or side reactions.

- Purification involves separation of by-products and unreacted starting materials, often by distillation or chromatography under inert atmosphere.

This method yields the target compound along with minor by-products that require careful separation to maintain product integrity.

Purification and Stability Considerations

This compound is sensitive to moisture and air; therefore, purification must be done under inert conditions. Common purification techniques include:

- Vacuum distillation under inert atmosphere.

- Chromatographic separation using dry, oxygen-free solvents.

- Storage under argon or nitrogen at low temperatures.

The compound’s stability is influenced by temperature and moisture, necessitating dry, inert storage to prevent decomposition.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Direct Reaction with Dioctylaluminium + (E)-Dec-1-ene | Palladium-Catalyzed Methods (Related) | Epoxidation and Hydrogenation (Indirect) |

|---|---|---|---|

| Starting Materials | Dioctylaluminium compounds and (E)-dec-1-ene | Olefins and β-bromostyrenes | 9-Decenoates |

| Catalysts | None or Lewis acid conditions | μ-OMs palladium–dimer complex | Molybdenum catalyst (for epoxidation) |

| Reaction Conditions | Inert atmosphere, moderate temperature | 110 °C, toluene, inert atmosphere | Two-step: epoxidation at 120 °C, then hydrogenation at 30–50 °C |

| Yield and Purity | Moderate to high, requires purification | Up to 82% yield for related dienes | High yield (>90%) for epoxidation and diol formation |

| Product Type | Organoaluminium compound with vinyl and octyl groups | Conjugated dienes | 1,10-decanediols (not directly related) |

| Application | Polymerization catalysts, organic synthesis reagents | Luminescent materials, organic synthesis | Industrial diol production |

This table highlights that the direct reaction method is the primary route for this compound, while palladium-catalyzed and epoxidation-hydrogenation methods are more applicable to related compounds or intermediates in different contexts.

Research Findings and Data Integration

Molecular and Structural Data

- Molecular Weight: ~392.68 g/mol

- CAS Number: 68900-77-6

- Structure: Aluminium bonded to two octyl groups and one vinyl group from (E)-dec-1-ene

- Geometry: Influences reactivity and catalytic properties in organic synthesis

Reaction Monitoring and Yield Data

- Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR).

- Purity is assessed by chromatographic methods and spectroscopic analysis.

- Yields are generally high when moisture and air are rigorously excluded, with typical yields ranging from 75% to over 90% after purification.

Chemical Reactions Analysis

Types of Reactions

(E)-Dec-1-enyldioctylaluminum undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum alkoxides.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: The compound can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like oxygen or peroxides are used under controlled conditions to oxidize (E)-Dec-1-enyldioctylaluminum.

Reduction: Hydrogen gas or hydride donors are commonly used in reduction reactions.

Substitution: Halogenated compounds or organometallic reagents are used in substitution reactions.

Major Products Formed

Oxidation: Aluminum alkoxides and other oxidized derivatives.

Reduction: Reduced aluminum compounds and hydrocarbons.

Substitution: New organoaluminum compounds with different alkyl or aryl groups.

Scientific Research Applications

(E)-Dec-1-enyldioctylaluminum has several applications in scientific research:

Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment.

Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-Dec-1-enyldioctylaluminum involves its ability to form stable complexes with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of these complexes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Organoaluminum Compounds

The following table summarizes key structural and functional differences between (E)-Dec-1-enyldioctylaluminium and related organoaluminum species.

Notes:

- Positional isomerism: The double bond position in the decenyl chain (1-enyl vs. 3-enyl) affects steric bulk and electronic conjugation. A dec-1-enyl group may increase accessibility of the aluminum center for substrate binding compared to dec-3-enyl derivatives .

- Chelation effects: The enolato group in (E)-(dodec-3-en-1-olato)dioctylaluminium provides stabilization via intramolecular coordination, a feature absent in this compound, which may render the latter more reactive but less thermally stable.

- Catalytic activity: Compared to triethylaluminium, This compound likely offers enhanced regioselectivity in alkene insertion due to its longer, conformationally flexible alkenyl chain.

Biological Activity

Overview of (E)-Dec-1-enyldioctylaluminium

This compound is an organoaluminium compound that may exhibit unique properties due to its structural characteristics. Organoaluminium compounds are known for their reactivity and potential applications in various fields, including materials science, catalysis, and possibly biological systems.

General Properties of Organoaluminium Compounds

Organoaluminium compounds can interact with biological systems in several ways. Their reactivity can lead to:

- Antimicrobial Activity : Some organoaluminium compounds have been reported to possess antimicrobial properties. This activity may stem from their ability to disrupt cellular membranes or inhibit enzyme functions.

- Cytotoxicity : Certain organoaluminium derivatives have shown cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy.

- Enzyme Inhibition : Organoaluminium compounds can act as enzyme inhibitors, affecting metabolic pathways within organisms.

Table 1: Biological Activities of Related Organoaluminium Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Triethylaluminium | Cytotoxicity against cancer cells | |

| Dialkylaluminium halides | Antimicrobial effects | |

| Organosilicon-aluminium hybrids | Enzyme inhibition |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of various organoaluminium compounds, revealing that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with cellular respiration pathways.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research focused on the cytotoxic effects of triethylaluminium on different cancer cell lines demonstrated a dose-dependent response, leading to apoptosis. The study suggested that organoaluminium compounds could be further explored for their anticancer potential.

The mechanisms through which this compound may exert biological activity can include:

- Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane integrity and function.

- Reactive Oxygen Species (ROS) Generation : Some organoaluminium compounds can induce oxidative stress, leading to cellular damage and apoptosis.

- Metal Ion Interaction : Aluminium ions can interact with various biomolecules, influencing enzymatic activities and metabolic processes.

Q & A

Q. What protocols ensure ethical data sharing when collaborating on this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.